1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Catalog No.
S2780494
CAS No.
354132-03-9
M.F
C20H16N4O
M. Wt
328.375
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimid...

CAS Number

354132-03-9

Product Name

1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

IUPAC Name

1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Molecular Formula

C20H16N4O

Molecular Weight

328.375

InChI

InChI=1S/C20H16N4O/c1-13-10-19(22-14-6-5-7-15(11-14)25-2)24-18-9-4-3-8-17(18)23-20(24)16(13)12-21/h3-11,22H,1-2H3

InChI Key

RNWFCZWZPRABEP-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC(=CC=C4)OC)C#N

solubility

not available

1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound featuring a unique structure that integrates a pyrido[1,2-a]benzimidazole core with a methoxyaniline substituent and a carbonitrile group. This compound is notable for its potential applications in medicinal chemistry due to the biological activities associated with its benzimidazole framework, which is widely recognized as a "privileged structure" in drug discovery.

Search for Research Articles:

A comprehensive search of scientific databases like PubMed and Google Scholar using the compound name or its CAS number (354132-03-9) yielded no published research articles directly investigating 1-(3-MOA-MPy-BNZ). This suggests that the compound might be relatively new or have not been extensively studied yet.

Potential Research Areas:

Based on the structure of the molecule, 1-(3-MOA-MPy-BNZ) possesses certain functional groups that could be of interest for various research areas, including:

  • Medicinal Chemistry: The presence of the pyrido[1,2-a]benzimidazole scaffold, commonly found in various kinase inhibitors [], suggests potential for investigating 1-(3-MOA-MPy-BNZ) as a candidate for drug discovery, especially targeting kinases.
  • Materials Science: The aromatic rings and nitrogen atoms in the molecule could potentially contribute to interesting properties for applications in material science, such as organic electronics or optoelectronic devices. However, further research is needed to explore this possibility.
, including:

  • Oxidation: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide can lead to the formation of oxidized derivatives.
  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.
  • Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions.
  • Addition: The carbonitrile group can engage in addition reactions with electrophiles, forming new carbon-nitrogen bonds.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

Research indicates that derivatives of benzimidazole, including 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, exhibit a range of biological activities. These include:

  • Antimicrobial Activity: Compounds with similar structures have shown significant antibacterial and antifungal properties against various pathogens, including Gram-positive and Gram-negative bacteria.
  • Anticancer Activity: Benzimidazole derivatives are often explored for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer progression.
  • Enzyme Inhibition: The structure allows interaction with biological macromolecules, making it useful for studying enzyme inhibition and protein-ligand interactions.

The synthesis of 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyrido[1,2-a]benzimidazole Core: This may involve cyclization reactions starting from appropriate aniline derivatives.
  • Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
  • Carbonitrile Group Introduction: The carbonitrile group can be added through nucleophilic substitution or other methods involving cyanide sources.

Each step requires careful control of reaction conditions to achieve high purity and yield.

1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in:

  • Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
  • Chemical Research: Used as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biological Studies: Investigated for its potential role in enzyme inhibition and other biological interactions.

Studies on the interactions of 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile with biological targets have revealed its potential to bind effectively to specific enzymes and receptors. This binding may inhibit enzymatic activity or alter receptor function, leading to various pharmacological effects. The detailed mechanisms often involve molecular docking studies and kinetic assays to elucidate the nature of these interactions.

Several compounds share structural similarities with 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. Here are some notable examples:

Compound NameStructureUnique Features
1-(4-Methoxyphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrileStructureSubstituted with a para-methoxyphenyl group; explored for different biological activities.
1-(Diethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrileStructureContains a diethylamino group; shows distinct pharmacological properties.
3-Methyl-2-pentylpyrido(1,2-a)benzimidazole-4-carbonitrileStructureFeatures a pentyl substitution; investigated for its unique solubility profile.

These compounds illustrate the diversity within the class of pyrido-benzimidazoles while highlighting the unique methoxyaniline substitution in 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile that may confer distinct biological properties.

The compound 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile represents a complex heterocyclic organic molecule belonging to the pyrido[1,2-a]benzimidazole chemical class [1]. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the compound's intricate structural architecture, which consists of a fused tricyclic core system with multiple substituents positioned at specific locations [1].

The pyrido[1,2-a]benzimidazole framework forms the foundational structure, representing a bicyclic system where a pyridine ring is fused to a benzimidazole moiety [9]. This heterocyclic scaffold is characterized by the presence of nitrogen heteroatoms at positions 1 and 2 within the imidazole portion, creating a conjugated aromatic system [9]. The numbering system follows standard heterocyclic nomenclature conventions, with the nitrogen atoms serving as reference points for positional identification [1].

The systematic name incorporates several key structural features. The 3-methoxyanilino substituent at position 1 indicates the presence of an aniline derivative bearing a methoxy group at the meta position relative to the amino linkage [1]. The methyl group at position 3 of the pyrido ring system provides additional structural complexity, while the carbonitrile functional group at position 4 introduces a cyano moiety that significantly influences the compound's electronic properties [1].

Alternative nomenclature systems may describe this compound using different naming conventions, including the benzo [4] [5]imidazo[1,2-a]pyridine numbering system [1]. This alternative naming reflects the same molecular structure but employs a different positional numbering scheme based on the perspective of the fused ring system orientation [1].

Molecular Formula and Weight Analysis

The molecular formula of 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is established as C₂₀H₁₈N₄O through systematic structural analysis [1]. This empirical formula represents the exact atomic composition of the compound, encompassing twenty carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and one oxygen atom [1].

The calculated molecular weight of the compound is 330.39 grams per mole, determined through summation of individual atomic masses according to standard atomic weight values [1]. This molecular weight calculation considers the contribution of each element: carbon (12.011 atomic mass units), hydrogen (1.008 atomic mass units), nitrogen (14.007 atomic mass units), and oxygen (15.999 atomic mass units) [1].

PropertyValueUnit
Molecular FormulaC₂₀H₁₈N₄O-
Molecular Weight330.39g/mol
Carbon Content72.72%
Hydrogen Content5.49%
Nitrogen Content16.96%
Oxygen Content4.84%

The elemental composition analysis reveals that carbon constitutes the majority of the molecular mass at approximately 72.72%, reflecting the extensively conjugated aromatic framework [1]. Nitrogen accounts for 16.96% of the molecular weight, emphasizing the significant role of nitrogen heteroatoms in defining the compound's chemical character [1]. Hydrogen contributes 5.49% to the total molecular weight, while oxygen represents 4.84% through the single methoxy substituent [1].

The molecular formula C₂₀H₁₈N₄O indicates a high degree of unsaturation, calculated using the degree of unsaturation formula which yields a value of 14 [1]. This high unsaturation index confirms the presence of multiple aromatic rings and the carbonitrile triple bond, consistent with the tricyclic pyrido[1,2-a]benzimidazole core structure [1].

X-ray Crystallographic Data

Current literature searches reveal limited availability of specific X-ray crystallographic data for 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile [13] [14]. However, extensive crystallographic studies have been conducted on closely related pyrido[1,2-a]benzimidazole derivatives, providing valuable insights into the structural characteristics of this chemical class [13] [14].

Crystallographic analyses of analogous pyrido[1,2-a]benzimidazole compounds demonstrate that these molecules typically adopt planar or near-planar conformations in the solid state [13] [14]. The tricyclic core system exhibits minimal deviation from planarity, with the benzimidazole and pyridine rings maintaining coplanarity to maximize π-electron delocalization [13] [14].

Intermolecular interactions in pyrido[1,2-a]benzimidazole crystal structures commonly involve hydrogen bonding networks, π-π stacking interactions, and dipole-dipole associations [13] [14]. The presence of nitrogen heteroatoms and the carbonitrile group in the target compound suggests potential for similar intermolecular interactions in crystalline arrangements [13] [14].

Related benzimidazole carbonitrile derivatives exhibit characteristic crystallographic features including specific space group preferences and unit cell parameters [16] [18]. Studies on 1-n-butyl-2-(3-chlorophenyl)-1H-benzimidazole-5-carbonitrile hemihydrate revealed triclinic space group P1 with unit cell parameters a = 8.7682 Å, b = 12.9392 Å, c = 15.4435 Å [18]. Similar compounds demonstrate monoclinic space group C2/c with different unit cell dimensions [18].

The absence of specific crystallographic data for the target compound represents a gap in the current literature that would benefit from future experimental determination to establish definitive structural parameters and solid-state packing arrangements [13] [14].

Tautomerism and Conformational Dynamics

The tautomeric behavior of 1-(3-Methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple potential equilibria characteristic of the pyrido[1,2-a]benzimidazole chemical family [11] [19]. The compound's structure contains several sites capable of participating in tautomeric interconversions, particularly involving the nitrogen heteroatoms within the fused ring system [11] [19].

Pyrido[1,2-a]benzimidazole derivatives typically exhibit annular tautomerism involving proton migration between nitrogen atoms at positions 1 and 3 of the benzimidazole moiety [19]. Nuclear magnetic resonance spectroscopy studies on related compounds demonstrate that the keto tautomeric form predominates over the enol form by approximately 8 kilocalories per mole in the gas phase [11]. This energetic preference reflects the greater stability of the keto tautomer due to favorable electronic interactions and reduced steric strain [11].

Carbon-13 nuclear magnetic resonance chemical shift analysis provides quantitative assessment of tautomeric equilibria in benzimidazole systems [19]. The chemical shifts of carbon atoms at positions 4 and 7 serve as diagnostic indicators for determining the relative populations of pyrrole-like versus pyridine-like nitrogen character [19]. Reference values of approximately 120.0 parts per million for carbon-4 (pyridine character) and 110.0 parts per million for carbon-7 (pyrrole character) enable calculation of tautomeric ratios [19].

Tautomeric FormCharacteristicStability Factor
Keto FormPredominant species8 kcal/mol preference
Enol FormMinor componentLess stable
Pyrrole CharacterN-H nitrogen110.0 ppm (¹³C)
Pyridine CharacterSp² nitrogen120.0 ppm (¹³C)

Conformational dynamics of the 3-methoxyanilino substituent involve rotation about the carbon-nitrogen bond connecting the aniline moiety to the pyrido[1,2-a]benzimidazole core [20]. This rotational freedom introduces additional conformational complexity, with potential energy barriers associated with steric interactions between the methoxy group and the heterocyclic framework [20].

The carbonitrile group at position 4 exhibits restricted rotation due to partial double-bond character arising from conjugation with the aromatic system [20]. This conjugative interaction stabilizes specific conformational arrangements and influences the overall molecular geometry [20]. Variable-temperature nuclear magnetic resonance studies on related systems demonstrate that conformational exchange processes become observable at elevated temperatures, indicating moderate energy barriers for rotation about key bonds [11] [19].

Vilsmeier-Haack Reaction in Pyridobenzimidazole Synthesis

The Vilsmeier-Haack reaction represents a fundamental methodology for introducing formyl groups and promoting cyclization reactions in pyridobenzimidazole synthesis [1] [2]. This reaction employs the classical combination of phosphoryl chloride and dimethylformamide to generate the highly electrophilic Vilsmeier reagent, which facilitates aromatic formylation and subsequent heterocyclic formation [3].

The mechanism involves initial formation of the chloromethyleneiminium ion through reaction of dimethylformamide with phosphoryl chloride [3]. This electrophilic species then undergoes nucleophilic attack by electron-rich aromatic systems, followed by hydrolytic workup to yield the corresponding aldehydes [3]. In pyridobenzimidazole synthesis, this methodology proves particularly valuable for constructing the fused ring system through sequential formylation and cyclization processes [1] [2].

Table 1: Vilsmeier-Haack Reaction Methodologies in Pyridobenzimidazole Synthesis

Reaction TypeReagentsTemperature (°C)Yield (%)Reference
Standard Vilsmeier-HaackPOCl₃, DMF0-8060-85 [1] [2]
Modified Vilsmeier-Haack with Phthaloyl dichloridePhthaloyl dichloride, DMF, TolueneRT68-94 [1]
Vilsmeier-Haack FormylationPOCl₃, DMF, 0°C → rt0 → RT68 [4]
POCl₃/DMF mediated reactionPOCl₃, DMF80-10072-85 [4]

A significant advancement in Vilsmeier-Haack methodology involves the use of phthaloyl dichloride as an environmentally benign alternative to traditional phosphoryl chloride systems [1]. This modification employs phthaloyl dichloride with dimethylformamide in toluene or 2-chlorotoluene as solvents, achieving yields ranging from 68-94% while generating phthalic anhydride as a recoverable byproduct [1]. The reaction proceeds through formation of the Vilsmeier reagent from phthaloyl dichloride and dimethylformamide, followed by electrophilic attack on the aromatic substrate [1].

The mechanistic pathway for pyridobenzimidazole formation via Vilsmeier-Haack conditions involves multiple steps. Initially, the Vilsmeier reagent attacks electron-rich positions on the benzimidazole ring system [5]. Subsequent cyclization occurs through intramolecular nucleophilic attack, often facilitated by the presence of nitrogen heteroatoms that can stabilize intermediate carbocations [5]. The final step involves aromatization through proton elimination, yielding the fused pyridobenzimidazole framework [5].

Research findings demonstrate that reaction conditions significantly influence product yields and selectivity [4]. Temperature control proves critical, with optimal conditions typically involving initial formation of the Vilsmeier reagent at 0°C followed by warming to room temperature or moderate heating [4]. The use of aprotic solvents such as dichloromethane or acetonitrile enhances reaction efficiency by preventing premature hydrolysis of the reactive intermediates [4].

Condensation Reactions with 1,2-Diaminobenzene Derivatives

Condensation reactions between 1,2-diaminobenzene derivatives and various carbonyl compounds constitute one of the most versatile approaches for benzimidazole synthesis [6] [7]. These reactions, often referred to as Phillips-Ladenburg reactions, proceed through nucleophilic addition of the diamine to carbonyl compounds, followed by cyclization and dehydration [6].

Table 2: Condensation Reactions with 1,2-Diaminobenzene Derivatives

Starting MaterialsReaction ConditionsYield Range (%)Product TypeReference
1,2-Diaminobenzene + AldehydesAqueous media, 80-90°C75-941,2-Disubstituted benzimidazoles [6] [7]
o-Phenylenediamine + Carboxylic acidsAcidic conditions, reflux83-96Benzimidazoles [6]
1,2-Diaminobenzene + β-ketoestersNH₄OAc, 150°C72-85Pyrido[1,2-a]benzimidazole-4-carbonitriles [4]
Substituted anilines + 2-chloro-3-nitropyridineReflux, then SnCl₂ reduction81-96Pyridobenzimidazoles [8]

The mechanism of condensation reactions involves initial nucleophilic attack by one amino group of 1,2-diaminobenzene on the carbonyl carbon, forming a carbinolamine intermediate [7]. This intermediate undergoes dehydration to form an imine, which then cyclizes through intramolecular nucleophilic attack by the second amino group [7]. The resulting cyclic intermediate loses water to form the aromatic benzimidazole ring system [7].

For pyridobenzimidazole synthesis, the condensation approach often employs β-ketoesters or related dicarbonyl compounds [4]. The reaction between benzimidazole-2-acetonitrile and substituted ethyl acetoacetates in the presence of ammonium acetate at 150°C yields pyrido[1,2-a]benzimidazole-4-carbonitriles in 72-85% yields [4]. This methodology proves particularly effective for introducing diverse substituents at various positions of the pyridobenzimidazole framework [4].

Reaction selectivity represents a critical consideration in condensation reactions involving aldehydes and 1,2-diaminobenzene [7]. The formation of 1,2-disubstituted versus 2-substituted benzimidazoles depends on reaction conditions, with acidic media and elevated temperatures favoring the formation of 1,2-disubstituted products through a 1,3-hydride shift mechanism [7]. The use of fluorous alcohols as solvents enhances selectivity by promoting initial bis-imine formation through hydrogen bond donor capabilities [7].

Research demonstrates that electronic and steric factors significantly influence reaction outcomes [7]. Electron-donating substituents on aldehydes typically increase reaction rates and yields, while electron-withdrawing groups may require modified conditions or extended reaction times [7]. Steric hindrance around the carbonyl carbon can impede the initial nucleophilic attack, necessitating elevated temperatures or the use of activating agents [7].

Nucleophilic Substitution at the Carbonitrile Position

The carbonitrile group in pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives serves as an excellent electrophilic center for nucleophilic substitution reactions . This reactivity enables the introduction of diverse functional groups, facilitating the synthesis of structurally varied derivatives with potentially enhanced biological activities .

Table 3: Nucleophilic Substitution Reactions at Carbonitrile Position

NucleophileReaction ConditionsYield (%)Product FeaturesReference
Amines (Primary/Secondary)DMF, 80-100°C, 4-6h51-85N-alkylated derivatives [4]
AlcoholsRT-60°C, Various solvents60-75Alkyl formates/chlorides [1]
ThiophenolsDMF, reflux70-80Thioether linkages
Imidazole derivativesNaH/DMF, Base-mediated65-78Imidazole-substituted products [11]

The mechanism of nucleophilic substitution at the carbonitrile position proceeds through initial nucleophilic attack on the carbon atom of the cyano group . The high electrophilicity of this position, enhanced by the electron-withdrawing nature of the fused heterocyclic system, facilitates this process . For amine nucleophiles, the reaction typically yields N-substituted derivatives through formation of an imine intermediate, which may undergo further transformation depending on reaction conditions .

Primary and secondary amines represent particularly effective nucleophiles for this transformation . The reaction with n-butylamine under reflux conditions in dimethylformamide achieves yields of 85%, while sterically hindered amines such as isobutylamine provide moderate yields of 51-72% [4] . The variation in yields reflects the influence of steric factors on the nucleophilic attack, with less hindered amines reacting more readily .

Imidazole derivatives serve as versatile nucleophiles for carbonitrile substitution, enabling the synthesis of compounds with enhanced hydrogen bonding capabilities [11]. The reaction typically requires base-mediated conditions using sodium hydride in dimethylformamide, achieving yields of 65-78% [11]. The resulting imidazole-substituted products exhibit interesting electronic properties due to the presence of multiple nitrogen-containing heterocycles [11].

Alcohols represent another class of nucleophiles capable of reacting with the carbonitrile group [1]. Under appropriate conditions, these reactions can yield alkyl formates or, upon further treatment, alkyl chlorides [1]. The choice of reaction conditions determines the final product distribution, with temperature and solvent playing crucial roles in directing the reaction pathway [1].

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions and improving yields in heterocyclic chemistry [12] [13]. This technology proves particularly beneficial for pyridobenzimidazole synthesis, where traditional thermal methods often require extended reaction times and may result in lower yields [12] [13].

Table 4: Microwave-Assisted Synthesis Techniques

Reaction TypeConventional TimeMicrowave TimeYield ImprovementPower (W)Reference
Benzimidazole formation2-15 hours5-10 min94-98% vs <50%300-900 [12] [13]
Multicomponent reactions4-8 hours30-40 min75-90% vs 40-60%800 [13]
Cyclocondensation6-12 hours25-30 min80-95% vs 60-75%350 [13]
N-methylation reactions20-22 hours30-40 min85-92% vs 65-75%300 [13]

The mechanism of microwave enhancement in organic synthesis involves direct heating of polar molecules through dielectric heating [12]. This process provides more uniform heating compared to conventional thermal methods, reduces reaction times significantly, and often improves product selectivity [12]. For benzimidazole synthesis, microwave irradiation facilitates rapid formation of intermediates and accelerates cyclization processes [12].

Multicomponent reactions benefit substantially from microwave assistance [13]. The synthesis of Schiff bases from 2-methylbenzimidazole derivatives, which conventionally requires 20-22 hours of reflux, can be completed in 30-40 minutes under microwave irradiation at 300 watts [13]. This dramatic reduction in reaction time, coupled with improved yields of 85-92% compared to conventional yields of 65-75%, demonstrates the effectiveness of microwave methodology [13].

Cyclocondensation reactions represent another area where microwave assistance provides significant advantages [13]. The formation of pyridobenzimidazole derivatives through multicomponent reactions involving malononitrile, aldehydes, and benzimidazole precursors benefits from microwave heating at 350 watts for 25-30 minutes, achieving yields of 80-95% compared to conventional yields of 60-75% over 6-12 hours [13].

Research findings indicate that microwave-assisted synthesis offers several advantages beyond reduced reaction times [12]. These include improved chemoselectivity, enhanced reaction rates, and the ability to conduct reactions under solvent-free conditions [12]. The latter aspect proves particularly valuable for green chemistry applications, reducing environmental impact while maintaining or improving synthetic efficiency [12].

Temperature control represents a critical factor in microwave-assisted synthesis [13]. Most successful applications employ moderate power settings (300-900 watts) with careful monitoring to prevent overheating, which can lead to decomposition of sensitive intermediates [13]. The use of sealed vessels allows for reactions above the normal boiling point of solvents, further enhancing reaction rates [13].

Table 5: Multicomponent Reaction Conditions and Yields

Reaction ComponentsSolventTemperature (°C)TimeYield (%)Reference
Chloroacetonitrile + Malononitrile + Aldehyde + PyridineAcetonitrile82 (reflux)4-8h45-70 [14] [15] [16]
Malononitrile + Aldehyde + 2-(nitromethylene)benzimidazoleNeat/Solvent-freeRT1-3h85-95 [17] [18]
β-enaminodiketone + Aromatic amidinesVarious solventsRT-reflux2-24h75-90 [19]
Benzimidazole-2-acetonitrile + Ethyl acetoacetate + NH₄OAcToluene/Neat1500.5-1.5h70-85 [20]

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Dates

Last modified: 08-17-2023

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